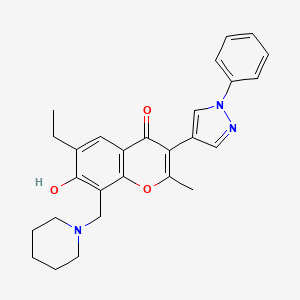![molecular formula C18H23BrClN3O2 B2869219 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride CAS No. 2380101-07-3](/img/structure/B2869219.png)
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a piperidine moiety linked to a methoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine typically involves multiple steps. One common method starts with the bromination of a pyrimidine derivative. The reaction conditions often include the use of bromine (Br2) in an acetic acid solution, with sodium acetate as a catalyst. The mixture is heated to around 80°C for 12 hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for maintaining consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid with sodium acetate.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine apart is its unique combination of a brominated pyrimidine ring and a piperidine moiety linked to a methoxyphenyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5-bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2.ClH/c1-23-17-6-4-14(5-7-17)11-22-8-2-3-15(12-22)13-24-18-20-9-16(19)10-21-18;/h4-7,9-10,15H,2-3,8,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGSHUNJRAHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=C(C=N3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)
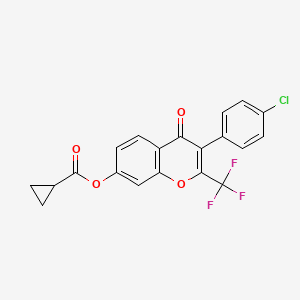
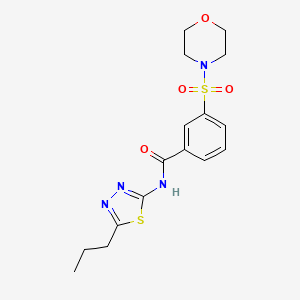
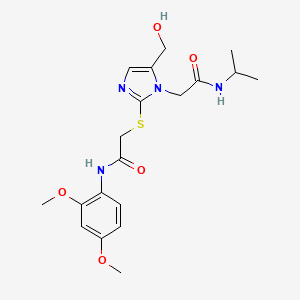
![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)
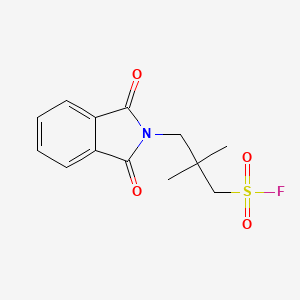
![1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2869155.png)
![5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2869156.png)
![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)
